![molecular formula C11H10F3N3O2 B2855172 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1795426-66-2](/img/structure/B2855172.png)
5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description
5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid , often abbreviated as PP , belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds have garnered significant attention due to their potential applications in optical materials and biological studies. PP exhibits several key features, including a simpler and greener synthetic methodology compared to other fluorophores and tunable photophysical properties .
Synthesis Analysis
The synthetic route for PP involves strategic design to achieve optimal properties. Researchers have developed a family of PP derivatives (4a–g) with varying substituents. Notably, electron-donating groups (EDGs) at position 7 on the fused ring enhance both absorption and emission behaviors. The synthetic methodology offers advantages such as improved yields (RME: 40–53%) compared to other fluorophores like BODIPYS (RME: 1.31–17.9%) .
Molecular Structure Analysis
PP’s molecular structure consists of a pyrazolo[1,5-a]pyrimidine core with an isopropyl group at position 5 and a trifluoromethyl group at position 2. The arrangement of these functional groups significantly influences its optical properties. The dipole moments of PP derivatives vary, reflecting their solvatofluorochromic effects .
Chemical Reactions Analysis
PP derivatives exhibit interesting chemical reactivity. For instance, compound 4a (with pyridine as an electron-withdrawing group at position 7) displays stronger solvatofluorochromic effects than 4e (bearing an electron-donating group in the same position) .
Physical And Chemical Properties Analysis
Mechanism of Action
PP’s mechanism of action involves intramolecular charge transfer (ICT) between the fused ring and substituents. EDGs favor large absorption/emission intensities, while electron-withdrawing groups (EWGs) result in lower intensities. Understanding this mechanism aids in optimizing PP’s optical properties .
properties
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)6-3-7(10(18)19)17-9(15-6)4-8(16-17)11(12,13)14/h3-5H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQGLUBBDNUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
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